1,3,5-Tris[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 328450 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has been studied for its role in different chemical reactions and its potential use in medical and industrial applications.
Preparation Methods
The synthesis of NSC 328450 involves specific reaction conditions and routes. Typically, the preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: On an industrial scale, the production of NSC 328450 may involve large-scale reactors and continuous flow processes to maximize yield and minimize production costs.
Chemical Reactions Analysis
NSC 328450 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: NSC 328450 can undergo substitution reactions where specific functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 328450 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Medicine: NSC 328450 is being investigated for its potential therapeutic effects and its role in drug development.
Industry: The compound is used in industrial processes for the production of specific chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 328450 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
NSC 328450 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Another compound with similar chemical properties but different applications.
NSC 36586: Known for its role in different chemical reactions and biological studies.
NSC 181339-01: Used in various scientific research applications, particularly in drug development.
The uniqueness of NSC 328450 lies in its specific chemical structure and the range of applications it has in different fields.
Properties
CAS No. |
42941-69-5 |
---|---|
Molecular Formula |
C27H15Cl18N3O3 |
Molecular Weight |
1067.6 g/mol |
IUPAC Name |
1,3,5-tris[(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)methyl]-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C27H15Cl18N3O3/c28-10-13(31)22(37)7(1-19(10,34)25(22,40)41)4-46-16(49)47(5-8-2-20(35)11(29)14(32)23(8,38)26(20,42)43)18(51)48(17(46)50)6-9-3-21(36)12(30)15(33)24(9,39)27(21,44)45/h7-9H,1-6H2 |
InChI Key |
DGVZVTLQLPXHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CN3C(=O)N(C(=O)N(C3=O)CC4CC5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)CC6CC7(C(=C(C6(C7(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.